molecular formula C11H11Br2NO B3121913 (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone CAS No. 296893-17-9

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B3121913
CAS No.: 296893-17-9
M. Wt: 333.02 g/mol
InChI Key: UISWSPSAAVNZTL-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₁₁H₁₁Br₂NO and a molecular weight of 333.02 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a methanone group, which is further connected to a dibromophenyl group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product is (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanol.

    Oxidation: The major product is the N-oxide derivative of this compound.

Scientific Research Applications

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is not well-documented. it is likely to interact with biological targets through its carbonyl group and bromine atoms, which can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dibromophenyl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (3,5-Dibromophenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(3,5-Dibromophenyl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a dibromophenyl group and a pyrrolidine ring, which can confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(3,5-dibromophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISWSPSAAVNZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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